3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a complex organic compound. It is one of the structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of such derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, the synthesis of similar compounds, like 2,3-dihydrofuro[2,3-b]pyridine derivatives, involves double reduction and double heterocyclization of certain precursor compounds in the presence of sodium borohydride .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring . This structure is frequently used in drug research due to its vast chemical space and the ability to synthesize a broad range of derivatives .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine are complex and often involve multiple steps. For example, the formation of certain derivatives involves reactions with substrates containing amino or hydroxy groups .properties
IUPAC Name |
3-methyl-1,3-dihydrofuro[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-8-4-9-3-2-7(8)5-10-6/h2-4,6H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMWPAFOLDUOTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279762 |
Source
|
Record name | 1,3-Dihydro-3-methylfuro[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine | |
CAS RN |
126230-91-9 |
Source
|
Record name | 1,3-Dihydro-3-methylfuro[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126230-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-3-methylfuro[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.